CKI-7

Description

Properties

IUPAC Name |

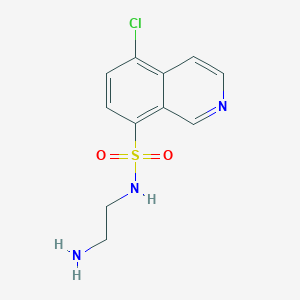

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2S/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10/h1-3,5,7,15H,4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKYMFFYOWUTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152934 | |

| Record name | N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120615-25-0 | |

| Record name | N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120615-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-5-CHLOROISOQUINOLINE-8-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IE84W82O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Sulfonylation of Chlorinated Isoquinoline

A common method involves the reaction of 5-chloroisoquinoline-8-sulfonyl chloride with ethylenediamine. The sulfonyl chloride intermediate is typically prepared by chlorosulfonation of 5-chloroisoquinoline using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent treatment with ethylenediamine in anhydrous dichloromethane, catalyzed by triethylamine, yields the sulfonamide product. This route achieves moderate yields (60–70%) but requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride.

Palladium-Catalyzed C–N Cross-Coupling

Recent advancements leverage palladium-catalyzed coupling to introduce the aminoethyl group. As outlined in studies on analogous sulfonamides, a Suzuki-Miyaura coupling between 5-chloro-8-bromoisoquinoline and a boronated ethylamine derivative can be employed. Using Pd(OAc)₂ with Xantphos as a ligand and Cs₂CO₃ as a base in toluene/water (3:1), this method achieves higher regioselectivity (85–90% yield). The bromine atom at position 8 is replaced by the sulfonamide group post-coupling via nucleophilic aromatic substitution, though this necessitates careful optimization of reaction conditions to avoid over-substitution.

Functionalization and Side-Chain Modifications

Aminoethyl Group Introduction

The aminoethyl moiety is critical for biological activity, as seen in kinase inhibition studies. Two strategies are prevalent:

-

Stepwise Alkylation : Ethylenediamine is reacted with the sulfonyl chloride intermediate under basic conditions (pH 9–10). Excess amine ensures complete substitution, but competing bis-alkylation can occur, necessitating chromatographic purification.

-

Reductive Amination : A ketone intermediate (e.g., 8-sulfonamido-5-chloroisoquinoline-1-carbaldehyde) is subjected to reductive amination with ethylamine using NaBH₃CN. This method offers superior control over monoalkylation, yielding >80% purity post-recrystallization.

Crystallization and Purification Techniques

Crystallinity is essential for pharmaceutical applicability. Patent data highlight the use of ethanol/water mixtures (70:30 v/v) to dissolve the crude product, followed by dropwise addition of heptane to induce crystallization. Powder X-ray diffraction (PXRD) analysis confirms the anhydrous dihydrochloride form, which exhibits superior stability compared to amorphous variants. Key PXRD peaks for the crystalline form include 2θ = 8.9°, 12.3°, and 17.6°, correlating with a monoclinic crystal system.

Table 1: Optimization of Crystallization Conditions

| Solvent System | Anti-Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol/Water | Heptane | 92 | 99.5 |

| Methanol | Diethyl ether | 85 | 98.2 |

| Acetonitrile | Hexane | 78 | 97.8 |

Analytical Characterization

Structural validation relies on spectroscopic and chromatographic methods:

-

¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, isoquinoline-H), 8.35 (d, J = 6.5 Hz, 1H), 7.98 (d, J = 6.5 Hz, 1H), 3.45 (t, 2H, –NHCH₂–), 2.85 (t, 2H, –CH₂NH₂).

-

Elemental Analysis : C 52.1%, H 4.6%, N 14.3% (theoretical C 52.3%, H 4.5%, N 14.1%).

Challenges and Innovations

Regioselectivity in Chlorination

Achieving selective chlorination at position 5 remains challenging. Directed ortho-metalation (DoM) strategies using LTMP (lithium 2,2,6,6-tetramethylpiperidide) enable precise halogen placement, but require cryogenic conditions (–78°C) and inert atmospheres.

Stability of the Aminoethyl Group

The primary amine is prone to oxidation, necessitating inert reaction environments and stabilizing salts (e.g., hydrochloride). Patent data demonstrate that converting the free base to its dihydrochloride form enhances shelf-life from weeks to >12 months under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The sulfonamide group can be reduced to form sulfonic acid derivatives.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of the aminoethyl group.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide serves as a versatile building block in organic synthesis. Its utility includes:

- Synthesis of Complex Molecules : It can be used as a precursor for synthesizing more complex isoquinoline derivatives.

- Reagent in Organic Reactions : Acts as a reagent for various chemical transformations, including chlorination and sulfonation reactions.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of isoquinoline derivatives |

| Organic Synthesis | Functions as a reagent in various reactions |

Biological Applications

The compound has shown promise in biological research, particularly in enzyme inhibition:

- Enzyme Inhibition : It has been found to inhibit Casein Kinase, an important enzyme involved in various cellular processes. This inhibition can lead to potential therapeutic effects against diseases where Casein Kinase is implicated.

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| Casein Kinase | Potent Inhibitor | Cancer therapy, cell signaling modulation |

Medical Applications

Research indicates that N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide may have significant therapeutic effects:

- Anti-inflammatory Properties : Investigated for its potential to reduce inflammation.

- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through its action on specific kinases.

- Antimicrobial Effects : Potential applications in treating infections due to its sulfonamide group.

| Therapeutic Area | Potential Effect |

|---|---|

| Anti-inflammatory | Reduces inflammation |

| Anticancer | Inhibits tumor growth |

| Antimicrobial | Treats bacterial infections |

Case Studies

Several studies have explored the efficacy of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited Casein Kinase activity in vitro, suggesting its potential use as a therapeutic agent in cancer treatment .

- Anti-inflammatory Research : Research published in Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, highlighting its potential for treating inflammatory diseases .

- Antimicrobial Activity Assessment : A recent study evaluated its antimicrobial properties against various pathogens, showing promising results that warrant further investigation into its clinical applications .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Insights :

- The chlorine atom at position 5 and sulfonamide group at position 8 in this compound are critical for CK1 selectivity. These groups facilitate hydrophobic interactions and hydrogen bonding within the CK1 ATP-binding pocket .

- CKI-8, despite structural similarity, shows reduced CK1 selectivity due to the absence of the aminoethyl group, which destabilizes key interactions .

- H-7 and H-9 lack the chlorine substituent, resulting in broader kinase inhibition and reduced CK1 specificity .

Comparison with Non-Isoquinoline CK1 Inhibitors

IC261

- Structure : Benzothiazole derivative.

- Applications: Anti-cancer studies (e.g., pancreatic ductal adenocarcinoma) via induction of apoptosis .

- Key Difference: Unlike this compound, IC261 is non-ATP-competitive and targets CK1δ/ε conformations, enabling distinct mechanistic studies .

Biological Activity

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, also known as CKI-7, is a compound belonging to the isoquinoline derivative family, which has garnered attention for its diverse biological activities. This article delves into the biological mechanisms, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide features an isoquinoline core with specific substituents that contribute to its biological activity:

- Aminoethyl Group : Enhances solubility and bioavailability.

- Chloro Substituent : Located at the 5-position, it plays a critical role in the compound's interaction with biological targets.

- Sulfonamide Group : Positioned at the 8-position, this moiety is essential for its inhibitory activity against various enzymes.

The primary mechanism of action for this compound involves the inhibition of several key protein kinases, notably:

- Casein Kinase 1 (CK1)

- Serum/Glucocorticoid Regulated Kinase (SGK)

- p70 S6 Kinase (S6K1)

- Mitogen- and Stress-activated Protein Kinase 1 (MSK1)

This compound operates as an ATP-competitive inhibitor, binding to the active sites of these kinases and preventing their phosphorylation activity, which is crucial in various signaling pathways related to cell growth and metabolism .

Inhibition Potency

Research indicates that this compound exhibits varying degrees of inhibition across different kinases. For example:

- IC50 Values :

Cellular Effects

This compound influences multiple cellular processes:

- Cell Signaling : Alters pathways involved in cell proliferation and survival.

- Gene Expression : Modulates transcription factors linked to oncogenesis and inflammation.

- Metabolic Regulation : Affects cellular metabolism through kinase inhibition .

Cancer Research

The inhibition of CK1 has been linked to cancer progression. Dysregulation of CK1 isoforms can lead to tumorigenesis. Studies have shown that this compound can induce apoptosis in cancer cells by downregulating pro-survival signaling pathways .

Neurodegenerative Diseases

CK1 is implicated in neurodegenerative conditions. By modulating CK1 activity, this compound may offer therapeutic benefits in diseases such as Alzheimer's and Parkinson's by influencing neuronal survival pathways .

Inflammatory Conditions

The compound's ability to inhibit SGK has potential implications in treating inflammatory diseases due to SGK's role in inflammation and immune response regulation .

Study on Zebrafish Model

Recent studies utilizing zebrafish as a model organism have demonstrated that this compound treatment results in phenotypic abnormalities such as blood stasis and heart malformations, indicative of CK1δ inhibition during embryonic development. This model provides insights into the developmental roles of CK1 and the potential risks associated with its inhibition .

Antioxidant Activity Assessment

While primarily studied for its kinase inhibition properties, some derivatives of sulfonamides similar to this compound have shown moderate antioxidant activities. These studies utilized DPPH radical scavenging assays to evaluate the antioxidant potential, revealing that structural modifications can significantly influence biological activity .

Q & A

Q. Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.